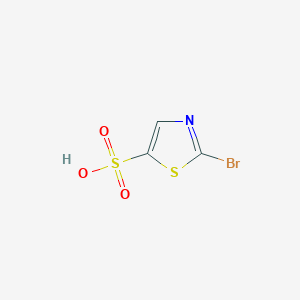

2-Bromothiazole-5-sulfonic acid

Description

Overview of Thiazole (B1198619) Chemistry and its Foundational Role in Organic Synthesis

Thiazole, a light yellow liquid with a pyridine-like odor, is an aromatic heterocyclic compound. neliti.com Its aromaticity, a result of the delocalization of pi electrons within the ring, contributes to its stability and distinct reactivity. numberanalytics.comnih.gov The thiazole nucleus can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, making it a versatile building block in organic synthesis. numberanalytics.comnih.gov The presence of both sulfur and nitrogen atoms imparts unique chemical and physical properties to the thiazole ring system. numberanalytics.com

The synthesis of thiazole derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a prominent method. wikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgnih.gov Numerous other synthetic routes have been developed, allowing for the creation of a wide array of substituted thiazoles with diverse functionalities. nih.govorganic-chemistry.org These synthetic methodologies are crucial for accessing novel thiazole derivatives for various research applications.

Importance of Halogenated Thiazoles and Sulfonated Thiazoles in Chemical Research

The introduction of halogen atoms and sulfonic acid groups onto the thiazole ring significantly modifies its chemical properties and opens up new avenues for research and application.

Halogenated Thiazoles: The presence of a halogen, such as bromine, on the thiazole ring dramatically influences its reactivity. Halogenated thiazoles are key intermediates in a variety of coupling reactions, such as the Stille coupling, which are instrumental in the synthesis of complex molecules. nih.govacs.org The "halogen dance" reaction is a notable transformation involving halogenated thiazoles, where a halogen atom can be induced to migrate to a different position on the ring, providing access to otherwise difficult-to-synthesize isomers. nih.govacs.org For instance, 2-bromothiazole (B21250) can be used as a starting material in the synthesis of 2-cyanothiazole (B74202) through a copper-catalyzed cyanation reaction. ottokemi.com

Sulfonated Thiazoles: The sulfonic acid group (-SO3H) is a strong electron-withdrawing group that can significantly alter the electronic properties of the thiazole ring. This functional group also imparts increased water solubility, a desirable characteristic for many biological and industrial applications. Sulfonated thiazoles and their derivatives, such as sulfonamides, have garnered considerable attention in medicinal chemistry. iaea.orgnih.gov For example, certain thiazole derivatives bearing a sulfonamide moiety have been investigated for their potential anticancer activities. iaea.orgresearchgate.net The synthesis of these compounds often involves the introduction of the sulfonyl group through various chemical methods. nih.gov

Position of 2-Bromothiazole-5-sulfonic Acid within Thiazole Derivative Research

This compound is a unique molecule that combines the features of both a halogenated and a sulfonated thiazole. The bromine atom at the 2-position and the sulfonic acid group at the 5-position create a distinct pattern of reactivity and functionality. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, while the sulfonic acid group influences the compound's solubility and electronic nature.

This specific substitution pattern makes this compound a valuable building block in the synthesis of more complex thiazole derivatives with potentially interesting biological or material properties. Its structure suggests potential applications in areas where both a reactive site for further elaboration and water solubility are required.

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound primarily focus on its synthesis, characterization, and exploration as a versatile intermediate in organic synthesis. The objectives of such research typically include:

Developing efficient and scalable synthetic routes to this compound.

Thoroughly characterizing its physical and chemical properties using various analytical techniques.

Investigating its reactivity in a range of chemical transformations, particularly those involving the bromine and sulfonic acid functionalities.

Utilizing it as a key starting material for the synthesis of novel thiazole-based compounds with potential applications in medicinal chemistry, agrochemicals, or materials science.

The research aims to expand the toolbox of synthetic chemists and provide access to new chemical entities with unique structural motifs and functionalities derived from this specific brominated and sulfonated thiazole core.

Chemical Profile of this compound

| Property | Data |

| Molecular Formula | C₃H₂BrNO₃S₂ |

| CAS Number | 41731-70-8 |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-thiazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO3S2/c4-3-5-1-2(9-3)10(6,7)8/h1H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFNDPGQTWUDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552060 | |

| Record name | 2-Bromo-1,3-thiazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-70-8 | |

| Record name | 2-Bromo-1,3-thiazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Bromothiazole 5 Sulfonic Acid and Analogues

Electrophilic Substitution Reactivity of the Thiazole (B1198619) Nucleus

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. In thiazoles, the reaction's feasibility and regioselectivity are heavily influenced by the substituents present on the ring.

Preferred Sites of Electrophilic Attack in Bromothiazole and Thiazole Sulfonic Acids

The thiazole ring itself is an aromatic heterocycle with a degree of aromaticity greater than the corresponding oxazoles, as evidenced by the chemical shifts of its ring protons in NMR spectroscopy. wikipedia.org The π-electron distribution in the thiazole ring generally favors electrophilic attack at the C5-position, which is the most electron-rich carbon atom. pharmaguideline.com This preference is a consequence of the electronic effects of the nitrogen and sulfur heteroatoms. The sulfur atom acts as an electron donor through resonance, increasing the electron density at C5. pharmaguideline.com

When substituents are present, they can either reinforce or oppose this inherent preference. For instance, in 2-substituted thiazoles, electrophilic substitution, such as sulfonation and halogenation, preferentially occurs at the C5 position. pharmaguideline.com If the C5 position is already occupied, electrophilic attack at other positions becomes significantly more difficult. pharmaguideline.com In some cases, with strongly activating groups, substitution can be directed to the C4 position.

Influence of Sulfonic Acid and Bromo Substituents on Ring Activation/Deactivation

Both the bromo group at the C2-position and the sulfonic acid group at the C5-position are electron-withdrawing groups. These groups deactivate the thiazole ring towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted thiazole. science.govmnstate.edu The deactivating nature of these substituents stems from their inductive and resonance effects, which decrease the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles.

The presence of these two deactivating groups on 2-bromothiazole-5-sulfonic acid renders the thiazole nucleus highly electron-deficient. Consequently, further electrophilic substitution on the ring is generally unfavorable and would require harsh reaction conditions. Any potential, albeit difficult, electrophilic attack would likely be directed to the C4 position, as the C2 and C5 positions are blocked and the electron-withdrawing nature of the existing substituents would direct incoming electrophiles to the meta-position, which in this case is C4.

Nucleophilic Substitution at the C-2 Position of Bromothiazoles

The C2 position of the thiazole ring is inherently electron-deficient due to the adjacent electron-withdrawing nitrogen atom. pharmaguideline.com This electronic characteristic makes the C2 position susceptible to nucleophilic attack.

Reactivity of the Bromine Atom at Position 2

The bromine atom at the C2 position of a thiazole ring is a good leaving group, which further enhances the reactivity of this position towards nucleophilic substitution. wikipedia.orgrsc.org The stability of the bromide anion as a leaving group facilitates the displacement reaction. The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile first adds to the C2 carbon, forming a tetrahedral intermediate, followed by the elimination of the bromide ion to restore the aromaticity of the thiazole ring. rsc.org The high sensitivity of the thiazole system to substituent effects is indicated by a high Hammett ρ value of +5.3 for the reaction of 2-chlorothiazoles with benzenethiolate, suggesting significant charge development in the transition state. rsc.org

Displacement by Various Nucleophiles

The bromine atom at the C2 position of bromothiazoles can be displaced by a wide range of nucleophiles. These reactions are synthetically valuable for the introduction of various functional groups and for the construction of more complex molecules. A particularly important class of these reactions involves palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. researchgate.netacs.orgnih.govnih.govmdpi.comlibretexts.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.

Below is a table summarizing the displacement of the 2-bromo group in various thiazole analogues by different nucleophiles.

| Thiazole Analogue | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2,4-Dibromothiazole | Alkyl/Aryl Zinc Halides | Pd(0) | 2-Alkyl/Aryl-4-bromothiazole | 65-85 | researchgate.netacs.orgnih.gov |

| 2,4-Dibromothiazole | Terminal Alkynes | Pd(0), Cu(I) (Sonogashira) | 2-Alkynyl-4-bromothiazole | - | researchgate.netacs.orgnih.gov |

| 2-Substituted-4-bromothiazole | Organotin Reagents | Pd(0) (Stille) | 2,4-Disubstituted Thiazole | 58-62 | acs.orgnih.gov |

| 2-Substituted-4-bromothiazole | Organozinc Reagents | Pd(0) (Negishi) | 2,4-Disubstituted Thiazole | 88-97 | acs.orgnih.gov |

| Aryl Halides | Organoboron Compounds | Pd(OAc)₂/PCy₃, K₃PO₄·H₂O | Unsymmetrical Biaryls | up to 96 | nih.gov |

| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic acid, then 4-fluorophenylboronic acid | Suzuki Coupling | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | - | mdpi.com |

Transformations Involving the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a versatile functional group that can undergo several important transformations. It is a strong acid, with a pKa value significantly lower than that of carboxylic acids. wikipedia.org

One of the key reactions of aryl sulfonic acids is desulfonation , which is the reverse of sulfonation. wikipedia.orgwikipedia.orgyoutube.com This reaction is typically achieved by heating the sulfonic acid in aqueous acid. wikipedia.org The ease of desulfonation correlates with the ease of the initial sulfonation reaction. wikipedia.org This reversibility allows the sulfonic acid group to be used as a temporary blocking or directing group in organic synthesis. mnstate.edu For instance, it can be introduced to direct other substituents to specific positions and then subsequently removed. The desulfonation process can be facilitated by passing hot steam through the reaction mixture. google.comgoogle.com

The sulfonic acid group can also be converted into other functional groups. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can transform the sulfonic acid into a sulfonyl chloride (-SO₂Cl). libretexts.org Sulfonyl chlorides are reactive intermediates that can readily react with various nucleophiles. For example, reaction with ammonia (B1221849) or amines yields sulfonamides (-SO₂NR₂), while reaction with alcohols produces sulfonate esters (-SO₂OR). wikipedia.orglibretexts.org

Salt Formation and Esterification

The sulfonic acid moiety (-SO₃H) is a strongly acidic functional group, making it readily amenable to salt formation and esterification.

Salt Formation: As a strong acid, this compound readily reacts with inorganic and organic bases to form stable sulfonate salts. This is a standard acid-base neutralization reaction.

Esterification: The conversion of sulfonic acids to their corresponding sulfonate esters is a key transformation that modifies the compound's solubility and electronic properties. Unlike carboxylic acids, direct esterification with alcohols is often inefficient. Specialized reagents are typically employed. A facile method involves the use of trialkyl orthoformates, such as trimethyl orthoformate or triethyl orthoformate, which react smoothly with sulfonic acids to yield the corresponding methyl and ethyl esters in high yields. mdma.ch This reaction can often be carried out by simply heating the sulfonic acid in the reagent, which serves as both the solvent and the alkylating agent. mdma.ch Notably, this method demonstrates selectivity for the sulfonic acid group even in the presence of other potentially reactive groups like phenols. mdma.ch

Another patented method describes the esterification of acrylamidoalkanesulfonic acids using esters of phosphoric acid or adducts formed between a strong acid ester (like dimethyl sulfate) and an amide (like dimethylformamide). google.com This process is particularly effective for preparing lower alkyl esters. google.com

The following table summarizes the esterification of various sulfonic acids using trialkyl orthoformates, demonstrating the general applicability of this method.

| Sulfonic Acid Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | HC(OMe)₃ | Methyl p-toluenesulfonate | 99 | mdma.ch |

| p-Toluenesulfonic acid | HC(OEt)₃ | Ethyl p-toluenesulfonate | 98 | mdma.ch |

| Ethanesulfonic acid | HC(OMe)₃ | Methyl ethanesulfonate | 83 | mdma.ch |

| Ethanesulfonic acid | HC(OEt)₃ | Ethyl ethanesulfonate | 73 | mdma.ch |

| 4-Hydroxy-3-methoxy-benzylsulfonic acid | HC(OMe)₃ | Methyl 4-hydroxy-3-methoxy-benzylsulfonate | 85 | mdma.ch |

Conversion to Sulfonyl Chlorides and Sulfonamides

The sulfonic acid group can be converted into more reactive intermediates, such as sulfonyl chlorides, which are versatile precursors for a wide range of sulfonyl derivatives, most notably sulfonamides.

Sulfonyl Chloride Formation: The transformation of a sulfonic acid to a sulfonyl chloride is a crucial step for further functionalization. This conversion is typically achieved using standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅) are commonly used to replace the hydroxyl group of the sulfonic acid with a chlorine atom. researchgate.net For instance, heating a sulfonic acid with phosphorus oxychloride can effectively yield the corresponding sulfonyl chloride. researchgate.net Chlorosulfonic acid has also been employed for such transformations. rsc.org

Sulfonamide Formation: Sulfonyl chlorides are highly reactive electrophiles that readily react with primary or secondary amines to form sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. A base, such as pyridine, is often added to neutralize the HCl byproduct. google.com This two-step sequence from sulfonic acid to sulfonamide is a fundamental pathway in medicinal chemistry and materials science.

The table below outlines the reagents typically used in these transformations.

| Transformation | Starting Material | Product | Typical Reagents | Reference |

|---|---|---|---|---|

| Chlorination | R-SO₃H | R-SO₂Cl | Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | researchgate.net |

| Sulfonamide Formation | R-SO₂Cl | R-SO₂NHR' | Primary or Secondary Amine (R'NH₂), Pyridine | google.com |

Regioselectivity in Further Functionalization of this compound

The presence of two distinct functional groups on the thiazole ring raises important questions of regioselectivity in subsequent reactions. The differential reactivity of the C-2 bromine and the C-5 sulfonic acid, along with their electronic influence on the ring, determines the outcome of further functionalization.

Differential Reactivity of C-2 Bromine vs. C-5 Sulfonic Acid

The C-2 and C-5 positions of the thiazole ring exhibit fundamentally different chemical behaviors.

Reactivity of the C-2 Bromine: The bromine atom at the C-2 position is a versatile handle for introducing new substituents. It can act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitated by the electron-withdrawing nature of the thiazole ring. numberanalytics.com Furthermore, the C-2 bromine is highly susceptible to participation in a variety of metal-catalyzed cross-coupling reactions. For example, in analogues like 2-bromothiazole (B21250), this position is used for copper-catalyzed cyanation to form 2-cyanothiazole (B74202) and for palladium-catalyzed reactions to synthesize 2,4,5-trisubstituted thiazoles. sigmaaldrich.comsigmaaldrich.com Suzuki reactions at the bromo-substituted position of thiazole rings have also been reported, demonstrating its utility in forming new carbon-carbon bonds. nih.govmdpi.com

Reactivity of the C-5 Sulfonic Acid: In contrast, the sulfonic acid group at the C-5 position is generally unreactive towards substitution reactions. Its primary reactivity is centered on the acidic proton (leading to salt and ester formation) and conversion to sulfonyl chloride. mdma.chresearchgate.net However, sulfonic acid groups can be removed from an aromatic ring (desulfonation) under specific, often harsh, conditions, such as heating with aqueous sulfuric acid. mdpi.com In some synthetic contexts, a sulfonic acid group can be intentionally introduced to act as a blocking group, directing other reactions to different positions before being removed. mdpi.com

The following table contrasts the typical reactions for each functional group.

| Functional Group | Position | Common Reaction Types | Role |

|---|---|---|---|

| Bromine | C-2 | Nucleophilic Aromatic Substitution (SNAr), Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Cyanation) | Leaving Group / Coupling Partner |

| Sulfonic Acid | C-5 | Salt Formation, Esterification, Conversion to Sulfonyl Chloride, Desulfonation | Acidic Center / Blocking Group |

Directing Effects of Substituents on Incoming Reagents

The existing bromine and sulfonic acid groups exert strong electronic effects that control the position of any further substitution on the thiazole ring.

Electrophilic Substitution: The thiazole ring is inherently electron-deficient. Both the bromine atom and the sulfonic acid group are strong electron-withdrawing groups, which further deactivate the ring towards electrophilic aromatic substitution. researchgate.net Electrophilic attack on an unsubstituted thiazole typically occurs at the C-5 position due to the directing effect of the ring nitrogen. numberanalytics.com In this compound, this position is already occupied. The presence of deactivating groups at both C-2 and C-5 makes further electrophilic substitution extremely challenging. If a reaction were to occur, the least deactivated position, C-4, would be the most probable site of attack, though this remains synthetically unfavorable.

Nucleophilic Substitution: The strong electron-withdrawing nature of both substituents makes the thiazole ring highly susceptible to nucleophilic attack. The C-2 position is particularly activated for nucleophilic aromatic substitution (SNAr) because it is adjacent to the ring nitrogen and bears a good leaving group (bromine). numberanalytics.com The sulfonic acid group at C-5 enhances this effect by further pulling electron density out of the ring system, making the C-2 carbon even more electrophilic and prone to attack by nucleophiles. Therefore, the C-2 bromine is the primary site for functionalization via nucleophilic substitution pathways.

A summary of the directing effects is presented below.

| Reaction Type | Directing Influence of Existing Groups | Most Probable Site of Attack | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Strong deactivation by both -Br and -SO₃H groups. | C-4 (though highly disfavored) | C-5 is blocked. C-2 is highly deactivated. C-4 is the least deactivated position. |

| Nucleophilic Substitution | Strong activation of the ring by both electron-withdrawing groups. | C-2 | Position is activated by adjacent nitrogen and bears a good leaving group (-Br). The -SO₃H group at C-5 enhances the ring's electron deficiency. |

Derivatives and Analogues Based on the 2 Bromothiazole 5 Sulfonic Acid Scaffold

Carboxylic Acid and Ester Derivatives Derived from C-5 Position

The functionalization of the C-5 position of the 2-bromothiazole (B21250) ring into carboxylic acids and their corresponding esters represents a significant pathway for creating valuable chemical intermediates. These derivatives serve as foundational materials for further molecular elaboration.

Synthesis and Transformations of Methyl 2-Bromothiazole-5-carboxylate

Methyl 2-bromothiazole-5-carboxylate is a key organic synthesis intermediate, prized for its ability to introduce the thiazole (B1198619) moiety into other molecular structures. guidechem.com This compound, a white to yellow crystalline solid, is a crucial building block in the development of new biologically active molecules. guidechem.comchemimpex.comcymitquimica.com

The synthesis of methyl 2-bromothiazole-5-carboxylate can be approached through various routes. One common method involves the synthesis of methyl 2-aminothiazole-5-carboxylate as a precursor. guidechem.com This can be achieved by reacting β-methyl methoxyacrylate with thiourea (B124793) and an iodine catalyst. guidechem.com An alternative one-pot method reacts β-methyl methoxyacrylate and N-bromosuccinimide (NBS) with thiourea, which avoids the isolation of unstable intermediates and simplifies the operational procedure. guidechem.com The resulting 2-aminothiazole-5-carboxylate can then be converted to the target 2-bromo derivative.

Once synthesized, methyl 2-bromothiazole-5-carboxylate is utilized in a variety of chemical transformations. Its bromine atom at the C-2 position is reactive and allows for diverse functionalization, a critical feature in the synthesis of complex molecules. chemimpex.com This reactivity makes it a valuable component in the creation of novel compounds for pharmaceutical and agricultural applications, such as antimicrobial agents, fungicides, and herbicides. chemimpex.com

Table 1: Properties of Methyl 2-bromothiazole-5-carboxylate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 54045-74-8 | guidechem.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₅H₄BrNO₂S | guidechem.comcymitquimica.comnih.gov |

| Molecular Weight | 222.06 g/mol | guidechem.comsigmaaldrich.comnih.gov |

| IUPAC Name | methyl 2-bromo-1,3-thiazole-5-carboxylate | nih.gov |

| Synonyms | 2-Bromothiazole-5-carboxylic acid methyl ester, Methyl 2-bromo-1,3-thiazole-5-carboxylate | cymitquimica.com |

Sulfonamide Derivatives and Related Sulfur-Containing Analogues

The introduction of sulfonamide functionalities to the thiazole core has been a significant area of research, leading to compounds with a wide array of chemical properties.

Synthesis of 2-Amino-5-thiazolesulfonic Acid Derivatives

The synthesis of 2-aminothiazole (B372263) derivatives is a cornerstone in the development of new chemical entities. nih.gov These compounds serve as versatile precursors for a range of further modifications, including the introduction of sulfonic acid groups. The reactivity of 2-aminothiazole allows for efficient reaction with sulfonyl chlorides to produce sulfonamides. nih.gov A general method involves reacting 2-aminothiazole with a sulfonyl chloride in the presence of a base like sodium acetate (B1210297), with the reaction mixture heated to facilitate the transformation into a solid product. nih.gov

Further derivatization can be achieved through various synthetic strategies. For instance, aryl-substituted 2-amino-5-thiazole-carboxamides can be synthesized and subsequently modified. google.comgoogle.com The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been explored, demonstrating the utility of the thiazole scaffold in creating complex amides. nih.govnih.gov

Development of 2-Sulfanilamido-5-bromothiazoles

The synthesis of 2-sulfanilamido-5-bromothiazole involves a multi-step process starting from 2-aminothiazole. A key intermediate, 2-amino-5-bromothiazole, is prepared first. google.com This intermediate is then reacted with N-acetyl-sulfanilyl chloride in pyridine. The reaction is carefully controlled at a low temperature (below 5°C). google.com The resulting product is 2-N-acetyl-sulfanilamido-5-bromothiazole. google.com Subsequent hydrolysis of the acetyl group, for example, by refluxing with sodium hydroxide, yields the final product, 2-sulfanilamido-5-bromothiazole, which can be purified by recrystallization. google.com

Table 2: Key Intermediates and Products in the Synthesis of 2-Sulfanilamido-5-bromothiazole

| Compound Name | Molecular Formula | Key Role | Source(s) |

|---|---|---|---|

| 2-Amino-5-bromothiazole hydrobromide | C₃H₃BrN₂S·HBr | Intermediate | google.com |

| 2-N-acetyl-sulfanilamido-5-bromothiazole | C₁₁H₉BrN₄O₃S₂ | Acetylated Intermediate | google.com |

Diverse Substitution Patterns on the Thiazole Ring

The thiazole ring is amenable to a wide range of substitutions, allowing for the creation of large libraries of compounds with varied steric and electronic properties.

Exploration of Alkyl, Aryl, and Heteroaryl Substitutions

The introduction of alkyl, aryl, and heteroaryl groups onto the thiazole scaffold is a common strategy to modify its chemical properties. One-pot procedures, such as the Hantzsch reaction, allow for the convenient synthesis of 2-aminothiazoles with various substitutions by reacting α-haloketones with thioamides. derpharmachemica.com This method is effective for introducing electron-donating and electron-withdrawing groups, yielding products in good yields. derpharmachemica.com

For example, a series of 2-aminothiazole derivatives with different substitutions have been synthesized. derpharmachemica.com The reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction with 4-fluorophenylboronic acid, yields N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, demonstrating the introduction of both aryl and heteroaryl moieties. nih.gov Furthermore, the synthesis of thiazolyl-thiourea derivatives through the addition of 2-aminothiazole to isothiocyanate showcases another route for diversification, leading to compounds with halogenated phenyl groups. nih.gov These examples highlight the chemical tractability of the thiazole ring for creating a diverse set of substituted analogues.

Halogen-substituted Thiazole Sulfonic Acids

The synthesis of thiazole sulfonic acids bearing halogen substituents is a nuanced area of organic chemistry, often involving multi-step processes and careful control of reaction conditions. The inherent electronic properties of the thiazole ring dictate the regioselectivity of substitution reactions. The C5 position is generally the most susceptible to electrophilic attack, while the C2 position is prone to deprotonation and subsequent reaction with electrophiles or nucleophilic substitution. wikipedia.org

Direct sulfonation of the thiazole ring can be achieved using oleum (B3057394) (fuming sulfuric acid) to yield thiazole-5-sulfonic acid. slideshare.net Similarly, direct halogenation is possible; for instance, gas-phase bromination of thiazole yields 2-bromothiazole. slideshare.net However, the simultaneous presence of both a halogen and a sulfonic acid group on the same thiazole ring often requires more specific synthetic strategies. For example, the bromination of 2-hydroxythiazole in chloroform (B151607) results in the formation of 5-bromo-2-hydroxythiazole. slideshare.net

An alternative approach involves the synthesis of a sulfonamide which can then be hydrolyzed to the corresponding sulfonic acid. nih.gov Research has demonstrated the synthesis of N-aryl and N-alkyl sulfonamides derived from 2-aminothiazole. For instance, the reaction of 2-aminothiazole with 4-bromobenzenesulfonyl chloride in the presence of sodium acetate yields 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide. nih.gov While this example places the bromine on a phenyl group attached to the sulfonamide, it illustrates the compatibility of the thiazole sulfonamide core with halogenated moieties. The subsequent hydrolysis of such sulfonamides can provide the target sulfonic acids. nih.gov

The introduction of other halogens, such as fluorine, is often accomplished by using building blocks that already contain the halogen. The synthesis of compounds like 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, while not a sulfonic acid, showcases the incorporation of a trifluoromethyl group, a common bioisostere for other chemical groups, at the C4 position. sigmaaldrich.com

Table 1: Examples of Halogen-substituted Thiazoles and Related Precursors

| Compound Name | Structure | Synthetic Note | Reference |

| 2-Bromothiazole | C₃H₂BrNS | Synthesized by direct gas-phase bromination of thiazole. | slideshare.net |

| Thiazole-5-sulfonic acid | C₃H₃NO₃S₂ | Prepared by sulfonation of thiazole with oleum. | slideshare.net |

| 5-Bromo-2-hydroxythiazole | C₃H₂BrNOS | Formed by bromination of 2-hydroxythiazole in chloroform. | slideshare.net |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | C₉H₇BrN₂O₂S₂ | Synthesized from 2-aminothiazole and 4-bromobenzenesulfonyl chloride. | nih.gov |

| 2-Amino-4-methyl-1,3-thiazole-5-sulfonic acid | C₄H₆N₂O₃S₂ | A known substituted thiazole-5-sulfonic acid. | chemsynthesis.com |

Fused Thiazole Systems Containing Sulfonic Acid Moieties

The fusion of a thiazole ring with other heterocyclic systems gives rise to a diverse array of chemical scaffolds with unique properties. When these fused systems also incorporate a sulfonic acid or a related sulfone group, their chemical reactivity and potential applications are further expanded.

A notable example is the development of the 2H-thiazolo[4,5-d] iaea.orgudayton.edutriazole (ThTz) system. nih.gov Researchers have established a scalable synthesis for a ThTz ring that features a sulfone group on the thiazole moiety. This sulfone group acts as a versatile reactive handle, enabling a variety of chemical transformations. It facilitates nucleophilic aromatic substitution (SNAr) reactions, metal-catalyzed couplings, and radical-based alkylations, demonstrating its utility as a building block for more complex molecules. nih.gov The sulfonylated ThTz has been shown to undergo Suzuki coupling with boronic acids and catalytic coupling with N-methylindole, highlighting the diverse molecular assemblies that can be achieved. nih.gov

Another important fused system is thiazolo[5,4-d]thiazole (B1587360) (TTz). The synthesis of the parent TTz core has been optimized, and methods for its direct halogenation have been developed. udayton.edu For instance, bromination can be achieved using elemental bromine in the presence of pyridine. udayton.edu While direct sulfonation of the TTz core is challenging due to its electron-deficient nature, the synthesis of symmetrically and asymmetrically substituted TTz derivatives from components like dithiooxamide (B146897) and various aldehydes offers pathways to introduce functional groups that could be converted to sulfonic acids. charlotte.edu

The thiazolo[5,4-d]pyrimidine (B3050601) scaffold is also of significant interest. Synthetic routes have been developed to produce a variety of derivatives. iaea.orgnih.gov For example, reacting 2-aminothiazole derivatives with other reagents can lead to the formation of thiazolo[5,4-d]pyrimidinone structures. iaea.org Some of these complex fused systems incorporate sulfamoylphenylamino groups, which contain a sulfonamide that could potentially be hydrolyzed to a sulfonic acid. iaea.org The general synthetic strategy often involves building the thiazolo[5,4-d]pyrimidine core and then introducing various substituents through reactions like chlorination followed by nucleophilic substitution or Suzuki coupling. nih.gov

Table 2: Research Findings on Fused Thiazole Systems

| Fused System | Key Features and Reactions | Research Focus | Reference(s) |

| 2H-Thiazolo[4,5-d] iaea.orgudayton.edutriazole | Contains a sulfone group on the thiazole ring, enabling SNAr, Suzuki coupling, and other functionalizations. | Development of a versatile heteroaromatic building block for medicinal chemistry. | nih.gov |

| Thiazolo[5,4-d]thiazole | Electron-deficient ring system. Methods developed for direct bromination. Symmetrical derivatives synthesized from dithiooxamide. | Preparation of halogenated derivatives and development of novel materials. | udayton.educharlotte.edu |

| Thiazolo[5,4-d]pyrimidine | Synthesized from 2-aminothiazole precursors. Can be functionalized via chlorination and subsequent substitution reactions. | Creation of derivatives with potential biological activity, some containing sulfonamide-related groups. | iaea.orgnih.gov |

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Applications (IR and Raman)

Assignment of Fundamental Vibrational Frequencies

The vibrational spectra of thiazole (B1198619) derivatives are complex due to the various stretching and bending modes of the ring and its substituents. For related compounds, such as benzothiazole, characteristic peaks have been identified. For instance, C=C stretching vibrations within the aromatic ring are typically observed around 1460 cm⁻¹, while C=N stretching appears near 1640 cm⁻¹. researchgate.net The C-H in-plane bending vibrations are found in the region of 1550 cm⁻¹. researchgate.net

In sulfonic acid derivatives, the stretching vibrations of the SO₂ group are prominent. For pyridine-3-sulfonic acid, SO₂ scissoring modes are observed in the range of 565 ± 45 cm⁻¹. asianpubs.org The C-S stretching vibration is typically found in the region of 760 ± 25 cm⁻¹. asianpubs.org For 2-Bromothiazole-5-sulfonic acid, one would expect to see a combination of these characteristic vibrations, with the bromine substitution and the sulfonic acid group influencing the precise frequencies. The C-Br stretching frequency would also be a key identifier.

Table 1: Predicted Vibrational Frequencies for this compound based on Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Thiazole Ring | C=C Stretch | ~1460 |

| C=N Stretch | ~1640 | |

| C-H In-plane Bend | ~1550 | |

| Sulfonic Acid | SO₂ Scissoring | 520 - 610 |

| SO₂ Wagging | ~552 | |

| C-S Stretch | 735 - 785 | |

| Bromo Group | C-Br Stretch | (Typically lower frequencies) |

Note: This table is predictive and based on data from analogous structures. Experimental data for this compound is required for definitive assignments.

Conformational Analysis through Vibrational Signatures

The rotational freedom around the C-S bond connecting the thiazole ring and the sulfonic acid group can lead to different stable conformations. These conformers would likely exhibit subtle differences in their vibrational spectra. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformations, the most stable arrangement of the molecule in its ground state can be determined. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies for different conformers, which can then be correlated with the experimental data. ijtsrd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For the parent compound, 2-bromothiazole (B21250), the two protons on the thiazole ring show distinct signals. chemicalbook.comspectrabase.com In deuterated chloroform (B151607) (CDCl₃), the proton at position 4 (H4) typically appears downfield compared to the proton at position 5 (H5) due to the influence of the adjacent sulfur and nitrogen atoms.

For this compound, only one proton remains on the thiazole ring, at position 4. The presence of the electron-withdrawing sulfonic acid group at position 5 would be expected to significantly shift the resonance of this H4 proton further downfield compared to 2-bromothiazole.

The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbon atom attached to the bromine (C2) and the carbon attached to the sulfonic acid group (C5) would exhibit characteristic chemical shifts influenced by these electronegative substituents. The remaining carbon atom (C4) would also have a distinct chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |

| ¹H | H4 | > 7.6 | Downfield shift due to adjacent S and N atoms, and the electron-withdrawing SO₃H group. |

| ¹³C | C2 | (Variable) | Influenced by both the bromo and sulfonic acid groups via the thiazole ring. |

| C4 | (Variable) | Influenced by the adjacent proton and ring heteroatoms. | |

| C5 | (Variable) | Directly attached to the electron-withdrawing sulfonic acid group. |

Note: This table is predictive. The actual chemical shifts will depend on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

Electronic Structure and Quantum Chemical Calculations

The foundation of understanding a molecule's behavior lies in its electronic structure. Quantum chemical calculations offer a window into this realm, providing detailed information about molecular geometry, energy, and orbital distributions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. This method is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.

During geometry optimization, the forces on each atom are calculated, and the atomic positions are adjusted iteratively until a minimum energy conformation is found. This optimized geometry corresponds to the most stable structure of the molecule. Various functionals, such as B3LYP, are commonly employed in conjunction with a basis set (e.g., 6-311++G(d,p)) to perform these calculations. The choice of functional and basis set is crucial for obtaining accurate results.

Table 1: Representative DFT-Calculated Properties for a Thiazole Derivative (Note: The following data is for a representative thiazole derivative and is intended to be illustrative of the types of properties calculated using DFT. Specific values for this compound would require a dedicated computational study.)

| Property | Calculated Value |

| Total Energy (Hartree) | -1289.45 |

| Dipole Moment (Debye) | 3.78 |

The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry. It provides a foundational, albeit less accurate, description of the electronic structure compared to more advanced methods like DFT. HF calculations are often used as a starting point for more sophisticated computations and for comparative analysis.

By comparing the results from HF and DFT methods, researchers can gain a more comprehensive understanding of the electronic properties of a molecule. For example, a study on 2-bromo-5-nitrothiazole utilized both HF and DFT (B3LYP) methods with the 6-311++G(d,p) basis set to calculate its vibrational frequencies and analyze its molecular structure nih.gov. Such comparative studies help in assessing the impact of electron correlation, which is accounted for in DFT but not in HF.

Molecular Reactivity Descriptors

Molecular reactivity descriptors are theoretical quantities derived from quantum chemical calculations that help in predicting the reactivity of a molecule. These descriptors provide valuable information about which parts of a molecule are most likely to participate in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iaea.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For 2-bromo-5-nitrothiazole, the HOMO-LUMO energy gap has been calculated to understand its charge transfer characteristics. nih.govnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative (Note: This data is for a representative thiazole derivative and serves as an example. The specific HOMO, LUMO, and gap energies for this compound would need to be calculated.)

| Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.74 |

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a direct measure of bond strength. Theoretical calculations of BDEs can provide valuable insights into the chemical reactivity of a molecule, particularly in reactions involving radical mechanisms. For instance, a lower BDE for a particular bond indicates that it is more susceptible to cleavage.

For this compound, the BDEs of the C-Br and S-O bonds would be of particular interest to understand its thermal stability and potential reaction pathways. While specific BDE data for this molecule is not available, computational studies on other organic molecules have shown that DFT methods can predict BDEs with reasonable accuracy, often within 2-3 kcal/mol of experimental values. ufms.br

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential on the electron density surface. ESP maps are invaluable for predicting how a molecule will interact with other charged or polar species.

Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, an ESP map would likely show negative potential around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the thiazole ring, while the hydrogen of the sulfonic acid and the carbon atom attached to the bromine would likely exhibit positive potential. This information is crucial for predicting intermolecular interactions and reaction mechanisms.

Applications in Advanced Organic Synthesis

Role as Building Blocks for Complex Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to many areas of chemistry and biology. iaea.org 2-Bromothiazole-5-sulfonic acid is a prime example of a heterocyclic building block, a class of molecules used as starting materials for the synthesis of more elaborate structures. iaea.orgnih.gov The reactivity of this compound is dictated by its distinct functional groups, which can be manipulated selectively to build molecular complexity.

| Functional Group | Role in Synthesis |

| Thiazole (B1198619) Ring | A common and important scaffold in medicinal chemistry, known to be present in numerous biologically active compounds. nih.gov |

| Bromo Group (C2) | Acts as a versatile synthetic handle, primarily for carbon-carbon bond-forming reactions (e.g., Suzuki, Stille, Heck cross-coupling), allowing for the attachment of various organic fragments. |

| Sulfonic Acid Group (C5) | Enhances water solubility, a desirable property in pharmaceutical and catalytic applications. nih.gov It can also be converted into other functional groups like sulfonyl chlorides or sulfonamides. |

Precursors for Drug Synthesis (Synthetic Intermediates Focus)

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. cdnsciencepub.com Compounds like 2-amino-5-bromothiazole and 2-bromothiazole-5-carboxylic acid are recognized as important intermediates for creating new therapeutic agents. cdnsciencepub.comtandfonline.com this compound serves a similar and crucial role as a synthetic intermediate.

The bromine atom at the 2-position is particularly useful for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to synthesize large libraries of related compounds by introducing diverse molecular fragments, a key strategy in modern drug discovery. The sulfonic acid group at the 5-position significantly enhances the hydrophilicity of the molecule and its downstream products. nih.gov This increased water solubility can be advantageous for improving the pharmacokinetic properties of a potential drug candidate. Furthermore, the sulfonic acid can serve as a point of attachment or be converted into a sulfonamide, another functional group renowned for its prevalence in a multitude of pharmaceuticals, including antibacterial and anticancer agents. iaea.org

Synthesis of Organosulfur Compounds and Sulfonated Materials

By its very nature, this compound is a sulfonated organic material. The sulfonic acid group (-SO3H) is a strong acid and imparts unique chemical properties to the molecule. nih.gov This functional group is central to the synthesis of a broader class of organosulfur compounds.

A primary transformation involves the conversion of the sulfonic acid to a sulfonyl chloride (-SO2Cl). This is a common and powerful intermediate that readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. This pathway opens access to a wide range of sulfonated materials with tailored properties.

The presence of the sulfonic acid group also places this compound within the category of materials used for creating solid acid catalysts or ion-exchange resins. Sulfonated materials are noted for their applications in catalysis, water purification, and as components in proton-exchange membranes for fuel cells. rsc.org

Ligand Synthesis for Organometallic Catalysis

In the field of organometallic catalysis, ligands are crucial components that bind to a metal center and modulate its reactivity, selectivity, and stability. Thiazole-containing molecules have been increasingly explored as effective ligands in catalysis. cdnsciencepub.comresearchgate.net The nitrogen and sulfur atoms of the thiazole ring possess lone pairs of electrons that can coordinate with transition metals like palladium, rhodium, and nickel. tandfonline.com

This compound is a promising candidate for designing specialized ligands. The thiazole core provides the necessary heteroatoms for metal coordination. tandfonline.com The sulfonic acid group offers a significant advantage by imparting water solubility to the resulting metal complex. nih.gov This allows for catalytic reactions to be performed in aqueous media, which is environmentally benign and can simplify catalyst recovery and recycling. The bromine atom provides a site for further modification, enabling the synthesis of more complex, multidentate ligands that can offer enhanced control over the catalytic process. For example, a bidentate ligand could be formed by linking two thiazole units via a cross-coupling reaction at the bromine positions.

Exploration in Materials Science Research

The unique combination of a conjugated heterocyclic ring, a halogen atom, and a polar sulfonic acid group makes this compound an interesting molecule for materials science. Sulfonated organic materials are a diverse class of compounds with applications ranging from organic electronics to advanced biomaterials.

The thiazole ring itself is an electron-rich system that can be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom can serve as a reactive site for polymerization reactions.

Furthermore, the sulfonic acid group is a key functional group for creating proton-conducting materials. Materials functionalized with sulfonic acid groups are essential for the development of proton-exchange membranes (PEMs) used in fuel cells. rsc.org The high acidity and hygroscopic nature of the -SO3H group facilitate the transport of protons across the membrane. Research into novel sulfonated materials, like those derived from this compound, could lead to the development of more efficient and stable materials for energy and environmental applications.

Future Research Directions and Emerging Trends

Interdisciplinary Research with Material Sciences for Functionalized Polymers and Advanced Materials:Research exists on the functionalization of polymers with sulfonic acid groups and the use of thiazole (B1198619) derivatives in materials sciencenih.govresearchgate.netrsc.org. However, no studies were found that specifically utilize 2-Bromothiazole-5-sulfonic acid for the creation of functionalized polymers or advanced materials.

Due to the absence of specific data, research findings, and detailed discussions in the scientific literature for this compound, generating an article that is both comprehensive and strictly adheres to the provided outline is not possible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromothiazole-5-sulfonic acid, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution on thiazole derivatives using brominating agents (e.g., NBS or Br₂ in controlled environments). Monitor reaction progress via HPLC or GC to track intermediates and byproducts . Optimize parameters such as temperature (e.g., 60–80°C for bromination), solvent polarity (DMF or THF), and catalyst selection (e.g., Lewis acids like FeCl₃). Use TLC or NMR to confirm product purity .

Q. How can researchers ensure high purity of this compound for experimental reproducibility?

- Methodology : Employ gradient elution in reverse-phase HPLC with a C18 column, using acetonitrile/water (0.1% TFA) as the mobile phase . Validate purity via mass spectrometry (HRMS or LC-MS) and elemental analysis. For solid-phase purification, use activated charcoal or recrystallization in ethanol/water mixtures .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Combine - and -NMR to confirm the sulfonic acid group (-SO₃H) and bromine substitution pattern. Use FTIR to identify sulfonate stretching vibrations (1050–1200 cm) and bromothiazole ring modes . X-ray diffraction (single-crystal) can resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How do reaction kinetics and radical interactions influence the stability of this compound in aqueous systems?

- Methodology : Use pulse radiolysis to measure rate constants for reactions with hydrated electrons () or hydroxyl radicals () . Compare degradation pathways under UV irradiation (e.g., via LC-MS to track bromine displacement or sulfonic acid group oxidation) .

Q. What computational models predict the electronic and structural behavior of this compound in polymer composites?

- Methodology : Apply density functional theory (DFT) to calculate charge distribution and HOMO-LUMO gaps, focusing on the electron-withdrawing sulfonic acid group. Use molecular dynamics (MD) simulations to model interactions in ionomer membranes (e.g., water uptake, proton conductivity) . Validate with in situ SAXS/WAXS for morphology correlations .

Q. How can researchers resolve contradictions in reported data on the compound’s cytotoxicity or catalytic activity?

- Methodology : Replicate experiments under standardized conditions (e.g., pH 7.4 for cytotoxicity assays, fixed catalyst loading). Perform meta-analysis using ANOVA to identify variables (e.g., solvent, temperature) causing discrepancies . Cross-reference with databases like PubChem for consistency in biological activity data .

Q. What strategies mitigate degradation of this compound in long-term electrochemical applications?

- Methodology : Test composite membranes (e.g., with Nafion®) using accelerated stress tests (ASTs) under cyclic voltage. Monitor sulfonic acid group stability via in situ FTIR and ion chromatography for sulfate leaching . Introduce radical scavengers (e.g., Ce³⁺) to suppress oxidative degradation .

Data Management and Ethics

Q. How should researchers balance open-data mandates with confidentiality in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.